![molecular formula C21H33N3O4S B2508686 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide CAS No. 898450-76-5](/img/structure/B2508686.png)
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is C26H35N3O4S. The structure of this compound, like other piperidine derivatives, includes a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, due to its complex structure, is part of ongoing research in various pharmacological fields. The synthesis and evaluation of similar compounds have highlighted their potential in developing selective neuropeptide Y (NPY) Y1 receptor antagonists aimed at treating obesity. For instance, the synthesis of benzimidazoles with varying piperidinylalkyl groups has shown promising results in maximizing affinity for the Y1 receptor, a critical aspect for NPY binding and potential antiobesity drug development (Zarrinmayeh et al., 1998).
Antidepressant and Anxiolytic Properties
Research into arylsulfonamide/amide derivatives of (aryloxy)ethyl alkyl amines, designed using virtual screening methodologies, has identified compounds with potent 5-HT7R antagonistic properties. These compounds exhibit antidepressant and anxiolytic effects in various animal models, providing insights into the development of therapeutic agents for central nervous system disorders (Canale et al., 2016).
Uro-Selective α1-Adrenergic Receptor Antagonism
Compounds synthesized from arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been evaluated for their α1-adrenoceptor antagonistic activity with a uroselective profile. These compounds exhibit high-to-moderate affinity for the α1-adrenoceptor, suggesting potential applications in treating conditions like benign prostatic hyperplasia with reduced cardiovascular side effects (Rak et al., 2016).
Antiarrhythmic, Hypotensive, and Alpha-Adrenolytic Activity
The development of 2-substituted 1-[3-(4-arylpiperazin-1-yl)propyl]-pyrrolidin-2-one derivatives has shown significant antiarrhythmic, hypotensive, and alpha-adrenolytic activities in preclinical models. These findings suggest potential applications in cardiovascular disease treatment, showcasing the diverse pharmacological applications of compounds structurally related to this compound (Malawska et al., 2005).
Anticancer Properties
Compounds bearing the piperidine moiety, similar to this compound, have been synthesized and evaluated for their anticancer properties. For example, a series of N-aryl/aralkyl substitued-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showed promising activity against various enzymes relevant to cancer pathophysiology, indicating potential therapeutic applications in oncology (Khalid et al., 2014).
Mécanisme D'action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Propriétés
IUPAC Name |
N-propyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-5-10-22-20(25)21(26)23-11-9-18-8-6-7-12-24(18)29(27,28)19-16(3)13-15(2)14-17(19)4/h13-14,18H,5-12H2,1-4H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFVZVTXTDAONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.